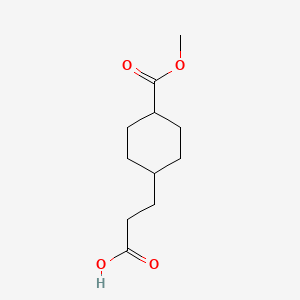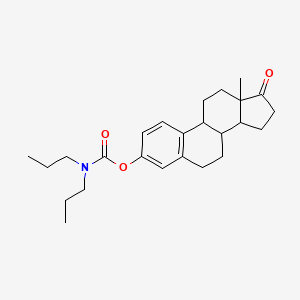![molecular formula C41H55CaFN6O12S2+2 B12068392 calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)
calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid” is a complex organic molecule that features multiple functional groups, including hydroxyl, sulfonyl, and fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrimidinyl and hexenoic acid moieties. Typical synthetic routes may involve:
Formation of the Pyrimidinyl Moiety: This could involve the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Formation of the Hexenoic Acid Moiety: This could involve the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bonds.
Coupling Reactions: The final steps would involve coupling the pyrimidinyl and hexenoic acid moieties using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The double bonds and sulfonyl groups can be reduced under appropriate conditions.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like LiAlH4 or H2/Pd.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
This compound could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or cellular pathways.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting transcription or translation processes.
類似化合物との比較
Similar Compounds
Calcium Dobesilate: Used in the treatment of chronic venous insufficiency.
Calcium Folinate: Used as an adjuvant in cancer therapy.
Calcium Gluconate: Used to treat calcium deficiencies.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties not found in similar compounds.
特性
分子式 |
C41H55CaFN6O12S2+2 |
|---|---|
分子量 |
947.1 g/mol |
IUPAC名 |
calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid |
InChI |
InChI=1S/C21H26FN3O6S.C20H29N3O6S.Ca/c1-12(2)19-15(9-10-16(26)17(27)11-18(28)29)20(13-5-7-14(22)8-6-13)24-21(23-19)25(3)32(4,30)31;1-7-8-13(4)19-14(9-10-15(24)16(25)11-17(26)27)18(12(2)3)21-20(22-19)23(5)30(6,28)29;/h5-10,12,16-17,26-27H,11H2,1-4H3,(H,28,29);7-10,12,15-16,24-25H,1,11H2,2-6H3,(H,26,27);/q;;+2/b10-9+;10-9-,13-8+;/t16-,17+;15-,16+;/m11./s1 |
InChIキー |
NBVWGDAWXZQGGT-BYRZFIIHSA-N |
異性体SMILES |
CC(C)C1=C(C(=NC(=N1)N(C)S(=O)(=O)C)/C(=C/C=C)/C)/C=C\[C@H]([C@H](CC(=O)O)O)O.CC(C)C1=NC(=NC(=C1/C=C/[C@H]([C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
正規SMILES |
CC(C)C1=C(C(=NC(=N1)N(C)S(=O)(=O)C)C(=CC=C)C)C=CC(C(CC(=O)O)O)O.CC(C)C1=NC(=NC(=C1C=CC(C(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)



![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)






![{2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B12068411.png)
